Methyl 3-(methylthio)propionate

Descripción

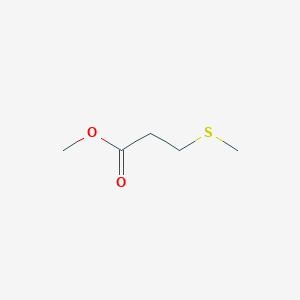

Structure

2D Structure

Propiedades

IUPAC Name |

methyl 3-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMJVMYCBULSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047402 | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with onion-like odour | |

| Record name | Propanoic acid, 3-(methylthio)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

74.00 to 75.00 °C. @ 13.00 mm Hg | |

| Record name | Methyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water, soluble in alcohol | |

| Record name | Methyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.069-1.078 | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13532-18-8 | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13532-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methylthiopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-(methylthio)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(methylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHYLTHIOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28913SS9T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-(methylthio)propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Methylthio Propionate

Established Synthetic Routes to Methyl 3-(methylthio)propionate (B1239661)

The synthesis of Methyl 3-(methylthio)propionate can be achieved through several established methods, each with distinct advantages and applications.

A primary and efficient method involves the Michael addition of methanethiol (B179389) (CH₃SH) to methyl acrylate (B77674) (CH₂=CHCOOCH₃). This reaction is typically catalyzed by a base and is known for producing high yields, with some reports indicating yields as high as 84%. chemicalbook.com

Another common synthetic strategy is the esterification of 3-(methylthio)propionic acid with methanol (B129727). smolecule.com This acid-catalyzed reaction is a standard procedure for ester formation. The use of reactive distillation technology has been explored to enhance the efficiency of this process by continuously removing water, a byproduct of the reaction, thereby driving the equilibrium towards the product side and shortening the reaction time. google.com

Furthermore, transesterification represents another viable route. This process can utilize methyl thioacetate (B1230152) and propionic acid to produce this compound. smolecule.com Microbial synthesis has also been identified as a potential method, where certain strains of bacteria and yeast can produce the compound through their metabolic pathways. smolecule.com

Reaction Mechanisms and Yield Optimization

The Michael addition reaction proceeds via a nucleophilic attack of the thiolate anion, generated from methanethiol in the presence of a base, on the β-carbon of the α,β-unsaturated ester, methyl acrylate. The resulting enolate intermediate is then protonated to yield the final product. Optimization of this reaction often involves the careful selection of the base and reaction conditions to maximize the yield and minimize side reactions.

In the esterification of 3-(methylthio)propionic acid, the use of a solid acidic catalyst in a fixed-bed reactor followed by reactive distillation is a modern approach to optimize yields. google.com Key parameters for optimization include the molar ratio of 3-mercaptopropionic acid to methanol, which can range from 1:1 to 1:5, and the choice of a suitable water-carrying agent like benzene, toluene, or xylene. google.com The reflux ratio at the top of the distillation tower is also a critical factor, with an optimized range of 3:1 to 7:1 being suggested. google.com

For the synthesis of related compounds like methyl 3-mercaptopropionate (B1240610), the addition of hydrogen sulfide (B99878) to methyl acrylate in the presence of a basic catalyst, such as a solid-support functionalized with basic guanidine (B92328) groups, has been investigated to achieve high conversion rates. google.com

Derivatization Strategies for this compound Analogs

This compound serves as a versatile precursor for the synthesis of various important sulfur-containing compounds.

Synthesis of 3-Mercaptopropionate (MMPA) and Related Thiols

This compound is utilized in the preparation of 3-mercaptopropionate (MMPA). chemicalbook.comsigmaaldrich.com This transformation is significant for studying the demethylation of Dimethylsulfoniopropionate and MMPA to 3-mercaptopropionate by aerobic marine bacteria. chemicalbook.comsigmaaldrich.com The synthesis of methyl 3-mercaptopropionate can also be achieved by reacting hydrogen sulfide with methyl acrylate using an ammonium (B1175870) hydroxide (B78521) catalyst. prepchem.com

Preparation of 3-(Methylthio)propionic Acid from this compound

The hydrolysis of the ester group in this compound yields 3-(methylthio)propionic acid. smolecule.comsigmaaldrich.com This reaction is a fundamental transformation in organic chemistry, typically carried out under acidic or basic conditions. The resulting 3-(methylthio)propionic acid is a valuable compound for various research purposes, including the examination of methionine catabolism in Lactococci using techniques like 13C Nuclear Magnetic Resonance and Gas Chromatography. chemicalbook.comsigmaaldrich.com

Exploration of Novel Chemical Reactions Involving this compound

The presence of both a thioether and an ester functional group in this compound opens up avenues for exploring a range of chemical transformations.

Investigation of Thioether and Ester Group Reactivity

The thioether group (-S-CH₃) in this compound is susceptible to oxidation. Under appropriate conditions, it can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. smolecule.com This transformation can significantly alter the chemical and physical properties of the molecule, leading to new compounds with potentially different biological activities or applications.

The ester group (-COOCH₃) undergoes typical ester reactions such as hydrolysis and transesterification. smolecule.com Hydrolysis, as mentioned earlier, yields the carboxylic acid. Transesterification with different alcohols can be employed to synthesize a variety of other esters of 3-(methylthio)propionic acid. smolecule.com Furthermore, thioesters like this compound have been explored as dynamic linkers in the development of self-healing materials due to their susceptibility to nucleophilic attack. smolecule.com

Structural Variations and Their Impact on Reactivity

The reactivity of this compound is intrinsically linked to its molecular structure, specifically the interplay between the ester and thioether functionalities. Variations in the alkyl groups on both the ester and sulfur components, as well as the length of the propylene (B89431) chain, can significantly influence the compound's chemical behavior. These structural modifications primarily exert their effects through electronic and steric factors, which alter the reactivity of the carbonyl center and the nucleophilicity of the sulfur atom.

Thioesters, as a class, are generally more reactive towards nucleophiles than their oxygen-ester counterparts. researchgate.netresearchgate.net This heightened reactivity is attributed to the larger size of the sulfur atom and the less effective orbital overlap between sulfur's 3p orbitals and the carbon's 2p orbitals of the carbonyl group. researchgate.net This results in reduced resonance stabilization of the thioester linkage, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.net Consequently, the thiolate anion is a better leaving group than an alkoxide anion. researchgate.net

Impact of Alkyl Group Variation on the Ester Functionality

Changing the methyl group of the ester in this compound to a larger alkyl group (e.g., ethyl, propyl) primarily introduces steric hindrance. While electronic effects of different alkyl groups are minimal, bulkier substituents can sterically shield the electrophilic carbonyl carbon, potentially slowing the rate of nucleophilic acyl substitution.

For instance, the hydrolysis of the ester is a key reaction. It can proceed under acidic, basic, or neutral conditions. Kinetic studies on model thioesters provide insight into these rates. For S-methyl thioacetate, a close structural analog of this compound, the rate constants for hydrolysis have been determined, showcasing the susceptibility of the thioester bond to cleavage under different pH conditions.

Table 1: Hydrolysis and Exchange Rate Constants for S-Methyl Thioacetate in Water at 23°C

| Rate Constant | Value | Condition |

|---|---|---|

| Acid-Mediated Hydrolysis (ka) | 1.5 x 10-5 M-1s-1 | - |

| Base-Mediated Hydrolysis (kb) | 1.6 x 10-1 M-1s-1 | - |

| pH-Independent Hydrolysis (kw) | 3.6 x 10-8 s-1 | - |

| Thiol-Thioester Exchange (kex) | 1.7 M-1s-1 | with 2-sulfonatoethanethiolate |

These data illustrate that while relatively stable at neutral pH (half-life of 155 days), the thioester is readily cleaved under basic conditions and undergoes thiol-thioester exchange at a significantly faster rate than hydrolysis. researchgate.netharvard.edu

Impact of Alkyl/Aryl Group Variation on the Thioether Functionality

Modification of the methyl group on the sulfur atom (the S-alkyl group) has a more pronounced electronic effect on the reactivity of the thioester. Replacing the S-alkyl group with an S-aryl group, for example, significantly alters the reactivity profile. Aryl thioesters are generally more reactive than alkyl thioesters. The electron-withdrawing nature of the aryl ring further destabilizes the thioester bond, making the carbonyl carbon more electrophilic. Furthermore, the resulting thiophenolate is a more stable leaving group due to resonance stabilization.

A study utilizing a Förster Resonance Energy Transfer (FRET) assay to investigate thioester reactivity provides a clear comparison between different thioester structures. The rates of base-catalyzed hydrolysis (kb) and thiol-thioester exchange (kex) were measured for various thioesters, highlighting the influence of the substituent on the sulfur atom.

Table 2: Comparative Reactivity of Structurally Varied Thioesters

| Thioester Substrate | Structure Type | Base-Catalyzed Hydrolysis (kb) (M-1s-1) | Thiol-Thioester Exchange (kex) (M-1s-1) |

|---|---|---|---|

| T1 | Aryl Thioester (Thiophenyl) | 0.29 | - |

| T2 | Aryl Thioester (4-acetamidothiophenyl) | 0.51 | 31 |

| T3 | Alkyl Thioester (structurally similar to S-methyl thioacetate) | 0.15 | 1.1 |

As shown in Table 2, the alkyl thioester (T3) exhibits a lower rate constant for base-catalyzed hydrolysis compared to the aryl thioesters (T1 and T2). nih.gov Similarly, the rate of thiol-thioester exchange is significantly higher for the more reactive aryl thioester (T2) than for the alkyl thioester (T3). nih.gov This demonstrates that the nature of the group attached to the sulfur atom is a key determinant of the thioester's susceptibility to nucleophilic attack. These findings align with the general principle that better leaving groups (stabilized thiolates) accelerate the rate of nucleophilic acyl substitution. nih.gov

Ester Alkyl Group (R in R-COO-R') : Larger groups primarily introduce steric hindrance, potentially slowing reaction rates at the carbonyl carbon.

Thioether Alkyl/Aryl Group (R' in R-S-R') : This group has a significant electronic impact. Electron-withdrawing groups (like aryl groups) increase the electrophilicity of the carbonyl carbon and stabilize the thiolate leaving group, thereby increasing the rates of hydrolysis and acyl transfer reactions. nih.gov

Biological and Biochemical Investigations of Methyl 3 Methylthio Propionate

Role in Metabolic Pathways

Methyl 3-(methylthio)propionate (B1239661) is a crucial intermediate in several metabolic routes, most notably in the breakdown of methionine. Its formation and subsequent conversion are observed across different biological systems, from marine microorganisms to mammalian tissues.

Contribution to Methionine Catabolism in Biological Systems

The breakdown of methionine, an essential sulfur-containing amino acid, is a fundamental biochemical process. Methyl 3-(methylthio)propionate has been identified as a key metabolite in alternative pathways for methionine catabolism, distinct from the well-known transsulfuration pathway.

In marine environments, dimethylsulfoniopropionate (DMSP) is a major source of organic sulfur. Marine bacteria have evolved two primary pathways to metabolize DMSP: a cleavage pathway that produces dimethyl sulfide (B99878) (DMS) and a demethylation pathway. The demethylation pathway involves the conversion of DMSP to 3-mercaptopropionate (B1240610) (MPA). usgs.govoup.com This process can proceed through the intermediate 3-methiolpropionate (MMPA), which is structurally very similar to this compound. usgs.govoup.comasm.org

Studies on marine intertidal sediments have revealed the simultaneous production of DMS and MPA, indicating that both cleavage and demethylation of DMSP occur concurrently. usgs.govoup.com The relative importance of these pathways varies depending on the microbial community present. For instance, in cyanobacterial mats, cleavage is the dominant process, while in diatom mats and carbonate sediments, demethylation plays a more significant role. usgs.govoup.com Research has shown that some aerobic marine bacteria can demethylate DMSP and MMPA to MPA. asm.org The metabolism of MMPA is facilitated by a series of coenzyme-A mediated reactions catalyzed by enzymes designated as DmdB, DmdC, and DmdD. nih.gov

Table 1: DMSP-utilizing bacteria in different marine sediments

| Sediment Type | Total DMSP-utilizing Bacteria (cells cm⁻³) | Percentage of Cleavers (DMS producers) | Percentage of Demethylators (MPA producers) |

|---|---|---|---|

| Cyanobacterial Mat | 2 x 10⁷ | 90% | 10% |

| Diatom Mat | 7 x 10⁵ | 23% | 77% |

Data sourced from studies on DMSP consumption in various marine intertidal sediments. usgs.govoup.com

In the realm of food science, the metabolism of methionine by Lactococcus lactis, a bacterium crucial for cheese ripening, has been a subject of intense study due to its role in flavor development. It was initially believed that two pathways for methionine catabolism existed in lactococci: one initiated by a lyase and another by an aminotransferase. nih.govnih.govasm.org

However, detailed investigations using 13C nuclear magnetic resonance (NMR) and gas chromatography (GC) on several strains of Lactococcus lactis have clarified this process. nih.govnih.govasm.org These studies, which utilized uniformly enriched [13C]methionine, demonstrated that the aminotransferase-initiated pathway is the sole route for methionine catabolism in these bacteria. nih.govnih.govasm.org The key intermediate in this pathway is 4-methylthio-2-oxobutyric acid, which is then further metabolized. nih.govnih.govcapes.gov.br Interestingly, methanethiol (B179389), a potent flavor compound, was not directly produced in the NMR studies but was found to be derived from 4-methylthio-2-oxobutyric acid in subsequent GC analyses. nih.govnih.gov While this compound itself was not identified as a direct intermediate in these specific lactococcal studies, the research highlights the diversity of methionine breakdown pathways in different microorganisms.

In mammalian systems, the primary route for methionine metabolism is the transsulfuration pathway. However, evidence for an alternative, transamination-dependent pathway has been established, with 3-methylthiopropionic acid (the de-esterified form of this compound) being a key intermediate. semanticscholar.orgnih.govresearchgate.net

In vitro studies using rat and monkey liver homogenates have demonstrated that methionine can undergo transamination to its α-keto acid, α-keto-γ-methiolbutyrate. semanticscholar.orgresearchgate.net This α-keto acid is then oxidatively decarboxylated to form 3-methylthiopropionic acid. semanticscholar.orgresearchgate.netmedchemexpress.com The identity of this intermediate was confirmed through co-chromatography with a standard and by gas-liquid chromatography and mass spectrometry. semanticscholar.orgresearchgate.net The addition of 3-methylthiopropionate to the incubation mixtures significantly inhibited the oxidation of methionine to carbon dioxide, further supporting its role as an intermediate in this pathway. semanticscholar.orgresearchgate.net These findings suggest that this transamination pathway accounts for a significant portion of methionine oxidation in vitro. semanticscholar.orgmedchemexpress.com

Further investigations into the subcellular location of this alternative methionine catabolism pathway have pinpointed the mitochondria as the primary site. Studies using substrate-depleted heart mitochondria have shown that 3-methylthiopropionate (MTP) stimulates mitochondrial respiration. nih.govebi.ac.uk This stimulation is sensitive to uncouplers and the Krebs cycle inhibitor malonate, indicating an oxidative process linked to energy production. nih.govebi.ac.uk

Using radiolabeled MTP, researchers have identified carbon dioxide (CO2) and methanethiol as the end products of its mitochondrial metabolism. nih.govebi.ac.uk The methyl carbon of MTP was not significantly oxidized, suggesting that the propionate (B1217596) backbone is the source of the CO2. nih.govebi.ac.uk These findings, combined with earlier work, confirm that the complete pathway following the initial transamination of methionine is a mitochondrial process and that MTP is likely oxidized via acetyl-CoA. nih.govebi.ac.uk

The identification of the transamination pathway for methionine metabolism, with 3-methylthiopropionate as a key intermediate, provides a clear example of a transsulfuration-independent route for methionine catabolism. The classic transsulfuration pathway involves the conversion of methionine to S-adenosylmethionine (SAM), then to S-adenosylhomocysteine, homocysteine, and finally to cysteine. nih.govwikipedia.org This pathway is crucial for the synthesis of cysteine and the regulation of homocysteine levels. nih.govmcw.edu

The transamination pathway, however, offers an alternative fate for methionine, particularly when dietary intake is high. nih.gov This pathway bypasses the formation of homocysteine and directly leads to the production of energy through the oxidation of the carbon skeleton of methionine. The existence of this pathway highlights the metabolic flexibility of organisms in handling this essential amino acid.

Excretion Patterns of 3-Methylthiopropionate in Physiological Contexts

Studies on human metabolism have identified 3-methylthiopropionate as a metabolite of the essential amino acid methionine. nih.govnih.gov Research conducted on healthy male subjects revealed the presence of 3-methylthiopropionate in urine after overnight fasting. nih.govebi.ac.uk The urinary concentrations of this compound were found to follow a logarithmic normal distribution. nih.govebi.ac.uk

To further investigate the metabolic origins of urinary 3-methylthiopropionate, loading tests with D- and L-methionine were performed. Ingestion of D-methionine led to a significant and rapid increase in urinary 3-methylthiopropionate levels, with a 22- to 95-fold rise observed within one hour. nih.govebi.ac.uk Following this peak, the concentrations decreased in a semi-logarithmic linear fashion over the subsequent hours. nih.gov In contrast, L-methionine ingestion resulted in a much smaller increase in urinary 3-methylthiopropionate, with concentrations rising only 0.3- to 8.3-fold above pre-loading values. nih.govebi.ac.uk

These findings suggest that the quantitative analysis of urinary 3-methylthiopropionate can serve as a useful tool for studying methionine metabolism in humans. nih.govebi.ac.uk The significant difference in excretion following D- versus L-methionine administration points to distinct metabolic pathways for these stereoisomers. nih.gov While the small intestine is a site of rapid protein turnover, studies in patients with short bowel syndrome suggest that its contribution to urinary 3-methylhistidine, another metabolic marker, is negligible, implying a similar minor role for the gut in the excretion of other amino acid metabolites like 3-methylthiopropionate. nih.gov

Presence and Biogenesis in Eukaryotic Organisms

This compound and its related compounds are found in a variety of eukaryotic organisms, including fruits, and are known metabolites in microorganisms like yeast. chemicalbook.comsmolecule.comnih.gov It is recognized as a metabolite in Saccharomyces cerevisiae, where it is involved in sulfur metabolism pathways. smolecule.comnih.gov

In the context of its natural occurrence, this compound has been identified in pineapple, melon, and white wine. chemicalbook.com The biogenesis of this compound is linked to the catabolism of methionine. medchemexpress.com In some bacteria, such as Streptomyces lincolnensis, the production of a related compound, 3-methylthioacrylic acid, is directly proportional to the concentration of methionine in the culture medium. medchemexpress.com

Functional Biological Activities

Contribution to Flavor and Aroma Profiles in Natural Products

This compound is a significant contributor to the flavor and aroma of various natural products, most notably pineapple. chemicalbook.comnih.govnih.govscentspiracy.comoup.com It possesses a potent and complex organoleptic profile, described as sweet and pineapple-like at high dilutions, but onion-like at higher concentrations. chemicalbook.com

In pineapple, esters are the predominant class of volatile compounds, and this compound is a key component of this group. nih.govnih.govresearchgate.net It is considered one of the characteristic aroma compounds in certain pineapple varieties. nih.gov Specifically, in Tainong No. 4 pineapple, methyl 3-(methylthio)propanoate, along with its ethyl ester, is a key characteristic aroma compound based on its odor activity values (OAVs). nih.gov In the pulp of cayenne pineapple, ethyl 3-(methylthio)propanoate is also identified as a characteristic aroma compound. nih.gov The compound's importance is further highlighted by its identification as a major ester in the flavor profile of juices made from fresh-cut pineapples. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Beyond pineapple, its ethyl ester, ethyl 3-(methylthio)propanoate, has been found in other fruits like Asian pears and in alcoholic beverages. foodb.ca The flavor profile of this related ester is described as fruity, metallic, and pineapple-like. foodb.ca The broader family of related compounds, such as 3-methylthiopropionaldehyde, contributes to the "worty" flavor of alcohol-free beers. nih.gov

The following table summarizes the key aroma-active compounds found in different pineapple varieties, highlighting the role of this compound and its derivatives.

| Pineapple Variety | Key Aroma-Active Compounds |

| Tainong No. 4 | Furaneol, Methyl 3-(methylthio)propanoate , Ethyl 3-(methylthio)propanoate, δ-octalactone |

| Tainong No. 6 | Ethyl-2-methylbutyrate, Methyl-2-methylbutyrate, Ethyl 3-(methylthio)propanoate, Ethyl hexanoate, Decanal |

| Cayenne (Pulp) | Ethyl 2-methylbutanoate, Ethyl hexanoate, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), Decanal, Ethyl 3-(methylthio)propanoate , Ethyl butanoate, Ethyl (E)-3-hexenoate |

| Cayenne (Core) | Ethyl 2-methylbutanoate, Ethyl hexanoate, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) |

Antifungal and Phytotoxic Properties of Related Compounds

The related compound, 3-(methylthio)propionic acid (3-MTPA), has demonstrated notable biological activities, including antifungal and phytotoxic properties. medchemexpress.com Research has shown that purified 3-MTPA exhibits antifungal activity against the model fungus Fusarium oxysporum. medchemexpress.com

Furthermore, extracts containing 3-MTPA have been observed to have phytotoxic effects. At concentrations above 12 mg, these extracts severely inhibited seed germination and the development of both roots and shoots in weeds. medchemexpress.com 3-(Methylthio)propionic acid is also known as a blight-inducing toxin produced by Xanthomonas campestris pv. manihotis, the pathogen responsible for cassava bacterial blight. nih.gov

Investigations into Anticarcinogenic Potential and Cell Differentiation Induction

Organosulfur compounds, a class to which this compound belongs, have been a subject of interest in cancer research for their potential to inhibit cancer induction and growth. nih.gov While much of this research has focused on compounds from Allium species like garlic, the broader class of organosulfur compounds is being explored for its anticarcinogenic properties. nih.govnih.gov These compounds may exert their effects by modulating carcinogen metabolism and inhibiting the growth of tumor cells. nih.gov Some organosulfur compounds have been shown to induce differentiation in certain tumor cells. nih.gov

A study investigating the effects of ethyl 3-(methylthio)propionate, a compound closely related to this compound, on human colon cancer cells (RCM-1) revealed its potential to induce differentiation. medchemexpress.com Treatment of these well-differentiated colon cancer cells with ethyl 3-(methylthio)propionate at concentrations between 0.25 and 2 mM for four days led to a progressive increase in the percentage of differentiated cells. medchemexpress.com This suggests that compounds within this chemical family may possess anticarcinogenic properties by promoting the differentiation of cancer cells, a process that can lead to a less malignant state.

Other Documented Biological Interactions and Roles

Beyond its well-established use as a flavor and fragrance agent, this compound is involved in a variety of other documented biological and biochemical processes across different organisms. These roles range from being an intermediate in crucial metabolic pathways to acting as a research tool for studying microbial functions.

Metabolic Significance in Microorganisms and Mammals

The compound and its derivatives are integral to sulfur and amino acid metabolism. In the yeast Saccharomyces cerevisiae, this compound is recognized as a metabolite. nih.govthegoodscentscompany.com Its presence is linked to metabolic pathways involving sulfur compounds, which are essential for various biochemical functions. smolecule.com

In scientific research, this compound serves as a precursor to study specific microbial actions. It has been used to prepare 3-methiolpropionate (MMPA) to investigate the demethylation of dimethylsulfoniopropionate and MMPA by aerobic marine bacteria. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Similarly, it is used to produce 3-(methylthio)propionic acid for examining methionine catabolism in Lactococci bacteria. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

In mammalian systems, research has primarily focused on its corresponding acid, 3-(methylthio)propionic acid. In vitro studies using rat and monkey liver homogenates identified 3-methylthiopropionic acid as an intermediate in the transaminative pathway of methionine catabolism. semanticscholar.orgnih.gov The addition of 3-methylthiopropionate to these systems was shown to inhibit the oxidation of methionine, confirming its role in this metabolic pathway. semanticscholar.org Further studies on rat liver homogenates identified methanethiol and hydrogen sulfide as subsequent intermediates in the breakdown of 3-methylthiopropionate. researchgate.net

Natural Occurrence and Potential as a Biomarker

This compound is a naturally occurring volatile compound that contributes significantly to the aroma profile of several fruits. It is considered a major ester in the flavor of fresh-cut pineapples and has also been identified in muskmelon, strawberries, naranjilla fruit, and white wine. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Due to its notable concentration in pineapples, it has been proposed as a potential biomarker for the consumption of this fruit. hmdb.ca

The related acid, 3-(methylthio)propionic acid, also demonstrates biological activity in the environment. It is produced by the cassava pathogen Xanthomonas campestris manihotis and acts as a blight-inducing phytotoxin. nih.gov

Table 1: Summary of Documented Biological Interactions

| Organism/System | Interaction / Role | Key Finding |

| Saccharomyces cerevisiae (Yeast) | Metabolite | Identified as a metabolite in sulfur-related metabolic pathways. nih.govthegoodscentscompany.com |

| Aerobic Marine Bacteria | Research Precursor | Used to prepare MMPA to study demethylation processes. chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Lactococci | Research Precursor | Used to prepare its acid form to study methionine catabolism. chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Mammalian Liver (in vitro) | Metabolic Intermediate | Its acid form is an intermediate in methionine catabolism; its presence can inhibit methionine oxidation. semanticscholar.orgresearchgate.net |

| Various Plants (e.g., Pineapple) | Natural Volatile Compound | A key flavor component and potential biomarker for fruit consumption. sigmaaldrich.comhmdb.ca |

| Xanthomonas campestris manihotis | Phytotoxin Production (as acid) | The related 3-(methylthio)propionic acid acts as a blight-inducing toxin. nih.gov |

Table 2: Selected Natural Sources of this compound

| Natural Source | Context |

| Pineapple | A major ester contributing to the characteristic flavor profile of fresh-cut fruit. sigmaaldrich.comsigmaaldrich.com |

| Muskmelon | Identified as a volatile component. smolecule.comsigmaaldrich.com |

| Strawberries | Found as a sulfur-containing flavor compound. sigmaaldrich.com |

| White Wine | Reported as a naturally occurring compound. chemicalbook.com |

| Naranjilla Fruit | Isolated as a natural volatile constituent. chemicalbook.com |

Toxicological and Environmental Safety Research of Methyl 3 Methylthio Propionate

Acute and Short-Term Toxicity Assessments

Acute toxicity studies are fundamental in characterizing the potential hazards of a chemical following short-term exposure. These assessments for Methyl 3-(methylthio)propionate (B1239661) have encompassed oral, dermal, and inhalation routes of exposure, as well as its potential for primary irritation to skin and eyes.

Evaluation of Oral and Dermal Exposure Effects

Research into the acute effects of oral and dermal exposure to Methyl 3-(methylthio)propionate has provided essential data on its potential toxicity.

Oral Toxicity: Studies have established that this compound can be harmful if swallowed. nih.gov The acute oral toxicity in rats, when administered as a 25% (v/v) dilution in corn oil, was determined with LD50 values of 1.00 ml/kg for males and 1.68 ml/kg for females. researchgate.net Most fatalities in this study were observed to occur between 1.5 to 4 hours after dosing. researchgate.net

Dermal Toxicity: The potential for toxicity through skin contact has also been evaluated. In rabbits, a 24-hour occluded contact with the undiluted substance resulted in an acute percutaneous LD50 of 0.71 ml/kg for males and 0.79 ml/kg for females. researchgate.net The time until death in these dermal exposure studies ranged from 2 hours to 2 days after the initial application. researchgate.net Safety data sheets also classify the substance as harmful in contact with skin. cpachem.com

Table 1: Acute Oral and Dermal Toxicity of this compound

| Exposure Route | Test Animal | LD50 Value (Male) | LD50 Value (Female) | Key Observations |

|---|---|---|---|---|

| Oral | Rat | 1.00 ml/kg | 1.68 ml/kg | Deaths occurred 1.5 to 4 hours post-dosing. researchgate.net |

| Dermal | Rabbit | 0.71 ml/kg | 0.79 ml/kg | Deaths occurred 2 hours to 2 days post-application. researchgate.net |

Inhalation Toxicity Studies

The assessment of inhalation toxicity is crucial for understanding the risks associated with airborne exposure to this compound.

Studies involving exposure of rats to a statically generated saturated atmosphere of the compound resulted in the death of all five male rats within a 40-minute exposure and all five female rats within a 24-minute exposure. researchgate.netnih.gov In contrast, a 4-hour exposure to a dynamically generated saturated vapor atmosphere of the same substance did not lead to any mortalities or observable signs of toxicity in rats. researchgate.netnih.gov Safety data sheets further indicate that the substance is harmful if inhaled. cpachem.com

Primary Irritancy Studies on Skin and Ocular Tissues

The potential for this compound to cause irritation upon direct contact with skin and eyes has been a focus of primary irritancy studies.

Skin Irritation: A 4-hour occluded contact with 0.5 ml of undiluted this compound on rabbit skin caused moderate to severe erythema and severe edema, which resolved over a period of 7 to 17 days. nih.gov Necrosis was observed in five out of six animals upon removal of the occlusive dressing, and this persisted for 10 to 17 days. nih.gov

Ocular Irritation: When applied to the rabbit eye, 0.1 ml of the undiluted substance produced moderate to severe corneal injury with iritis and moderate conjunctival inflammation that persisted for 21 days in three out of six animals. nih.gov A smaller volume of 0.01 ml resulted in moderate diffuse corneal injury and moderate conjunctival inflammation, with healing observed by day 7. nih.gov

Table 2: Primary Irritancy of this compound

| Tissue | Exposure Details | Observations |

|---|---|---|

| Skin | 0.5 ml undiluted, 4-hr occluded contact | Moderate to severe erythema and severe edema resolving by 7-17 days. Necrosis in 5/6 animals persisting 10-17 days. nih.gov |

| Eye | 0.1 ml undiluted | Moderate to severe corneal injury, iritis, and moderate conjunctival inflammation persisting 21 days in 3/6 animals. nih.gov |

| Eye | 0.01 ml undiluted | Moderate diffuse corneal injury and moderate conjunctival inflammation, healing by 7 days. nih.gov |

Genotoxicity and Mutagenicity Research

Genotoxicity and mutagenicity studies are critical for assessing the potential of a chemical to cause genetic damage, which can lead to heritable diseases or cancer.

Assessment in Bacterial Reverse Mutation Assays (e.g., Salmonella typhimurium)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical substances. researchgate.net This test utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. nih.gov A positive result, indicated by the reversion of these strains to a state where they can produce their own histidine, suggests that the tested substance is a mutagen. poly-ond.comecfr.gov

In the case of this compound, a bacterial reverse mutation assay was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538. nih.gov The results of this study showed that this compound did not produce any mutagenic activity, either in the absence or presence of a metabolic activation system. nih.gov

Clastogenicity and Mutagenicity in Mammalian Cell Assays (e.g., Mouse Lymphoma Cells)

To further investigate its genotoxic potential, this compound was evaluated in a mouse lymphoma cell (L5178Y/tk+/-) assay. nih.gov This assay is designed to detect gene mutations and clastogenic (chromosome-damaging) events in mammalian cells. nih.govnih.gov

The results of the mouse lymphoma assay indicated that this compound produced concentration-related increases in mutant colonies, both with and without metabolic activation. nih.gov Notably, the increases were predominantly in the sigma (chromosomal damaging) colonies, suggesting a clastogenic effect. nih.gov

Table 3: Genotoxicity and Mutagenicity of this compound

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Bacterial Reverse Mutation Assay | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Non-mutagenic nih.gov |

| Mouse Lymphoma Assay | L5178Y/tk+/- cells | With and Without | Produced concentration-related increases in mutant colonies, mainly chromosomal damaging colonies. nih.gov |

In vivo Micronucleus Studies

A review of available toxicological literature indicates that no specific in vivo micronucleus studies have been published for this compound. The in vivo micronucleus assay is a critical test for genotoxicity, evaluating a substance's potential to cause chromosomal damage or disruption to the mitotic apparatus in living animals. The absence of a dedicated study for this compound means its potential in this area is inferred from other data, such as in vitro tests and read-across evaluations from similar substances.

Read-Across Data for Genotoxicity Evaluation

This compound (FL-no: 12.039) is evaluated by the European Food Safety Authority (EFSA) as part of Flavouring Group Evaluation 08 (FGE.08), which includes a variety of aliphatic and alicyclic mono-, di-, tri-, and polysulphides. europa.eu The safety assessment for genotoxicity for many substances within this group relies on a read-across approach.

The underlying principle of this evaluation is that substances like this compound are anticipated to be hydrolyzed into their corresponding acid (3-(methylthio)propionic acid) and alcohol (methanol). These metabolites are then expected to enter well-established endogenous metabolic pathways. For the vast majority of the substances in FGE.08, including those structurally related to this compound, EFSA concluded that there was no safety concern regarding genotoxicity. europa.eu

It is noteworthy that for a few other, structurally distinct substances within the broader FGE.08 group, such as 2-methylpropane-2-thiol and methyl methanethiosulphonate, an indication of genotoxic potential was found in in vitro studies. europa.eu This led EFSA to conclude that the standard evaluation procedure could not be applied to those specific compounds without further data. However, these concerns were not extended to this compound.

Table 1: Genotoxicity Evaluation Summary for this compound

| Endpoint | Study Type | Finding | Source |

|---|

Developmental and Reproductive Toxicity Investigations

Similar to genotoxicity, the assessment of developmental and reproductive toxicity for this compound is conducted using a read-across approach within EFSA's Flavouring Group Evaluation 08 (FGE.08). europa.eu The evaluation for the entire group of related flavouring substances is based on toxicological data from representative compounds.

For this group, toxicological studies on representative substances that are metabolized to simple aliphatic sulphides and other breakdown products have not indicated adverse effects on reproduction or development. The evaluation relies on the principle that the substance will be metabolized to products that are handled by normal physiological processes. Based on the available data for the group, EFSA has not identified a safety concern for developmental or reproductive toxicity for the members of FGE.08, including this compound, at the currently estimated levels of dietary intake. europa.eueuropa.eu

Environmental Fate and Ecotoxicological Studies

The environmental profile of this compound is primarily determined through computational estimations based on its chemical structure, as specific experimental data for many endpoints are not publicly available.

Biodegradation and Persistence in Environmental Systems

No experimental studies on the ready biodegradability of this compound, such as those following OECD Guideline 301, were found in the public domain. However, Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict this endpoint. nih.govnih.gov These models estimate biodegradability based on molecular structure. For simple aliphatic esters like this compound, which can be readily hydrolyzed to an acid and an alcohol, predictions generally suggest that the substance is not likely to persist in the environment. The hydrolysis products are simple molecules that are expected to be readily biodegradable.

Assessment of Bioaccumulation Potential

The potential for a chemical to bioaccumulate in organisms is often initially assessed using the octanol-water partition coefficient (Log Kow or LogP). A low LogP value generally indicates a low potential for bioaccumulation.

This compound has a reported LogP of 1.04. chemicalbook.com This value is significantly below the typical screening threshold (often LogP > 3) that would trigger concern for bioaccumulation potential. Furthermore, QSAR models can predict the Bioconcentration Factor (BCF), which is a more direct measure of accumulation in aquatic organisms. nih.govresearchgate.net Based on its low LogP, the predicted BCF for this compound is expected to be very low, indicating it is unlikely to accumulate in the food chain.

Table 2: Bioaccumulation Potential Data

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| LogP | 1.04 | Low bioaccumulation potential | chemicalbook.com |

Environmental Mobility and Volatility

The mobility and volatility of a substance determine how it moves through and partitions between different environmental compartments like water, soil, and air. These properties are estimated from key physical-chemical data. While comprehensive experimental data is limited, a combination of available measurements and QSAR predictions provides insight into its likely environmental behavior.

The substance's boiling point of 74-75 °C at a reduced pressure of 13 mmHg suggests it is a relatively volatile liquid under standard conditions. sigmaaldrich.com Its solubility characteristics—soluble in chloroform (B151607) and sparingly in methanol (B129727)—and its ester structure suggest some solubility in water, which would contribute to its mobility in aquatic systems. chemicalbook.com

The soil adsorption coefficient (Koc) is a key parameter for predicting mobility in soil. A low Koc value indicates a substance is less likely to adsorb to soil and is more mobile. Based on its structure, the predicted Koc for this compound is expected to be low. Similarly, its predicted Henry's Law Constant would indicate its tendency to partition from water to air. Given its properties, the compound is expected to exhibit moderate to high mobility in soil and has the potential to volatilize from water surfaces.

Table 3: Physical-Chemical Properties Related to Environmental Mobility

| Property | Value | Implication for Environmental Fate | Source |

|---|---|---|---|

| Boiling Point | 74-75 °C @ 13 mmHg | Indicates volatility | sigmaaldrich.com |

| Density | 1.077 g/mL at 25 °C | - | sigmaaldrich.com |

| LogP | 1.04 | Influences partitioning and soil adsorption | chemicalbook.com |

| Water Solubility (Predicted) | Moderate | Potential for mobility in aquatic systems | - |

| Koc (Predicted) | Low | High mobility in soil | - |

Table 4: List of Compound Names

| Compound Name |

|---|

| 2-acetylfuran |

| 2-benzofurancarboxaldehyde |

| 2-methylbutane-2-thiol |

| 2-methylpropane-2-thiol |

| 2-pentylfuran |

| 3,5-dimethyl-1,2-dithiolane-4-one |

| 3-mercaptodecanal |

| 3-mercaptooctanal |

| 3-(methylthio)propionic acid |

| Ethyl 3-(methylthio)propionate |

| Methanol |

| methanedithiol diacetate |

| This compound |

| methyl methanethiosulphonate |

Aquatic Toxicity Studies

However, valuable insights can be drawn from a safety assessment of a closely related substance, ethyl 3-(methylthio)propionate, which is often used as a read-across analog. The Research Institute for Fragrance Materials (RIFM) conducted a thorough environmental assessment of ethyl 3-methylthiopropionate. nih.gov Their findings revealed that this analog is not persistent, bioaccumulative, or toxic (PBT) according to the standards set by the International Fragrance Association (IFRA). nih.gov The risk quotients, which are calculated based on the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC), were found to be less than 1, indicating a low risk to the aquatic environment. nih.gov

While direct empirical data for this compound is lacking, the information from its ethyl analog suggests a low potential for aquatic toxicity. The Canadian Environmental Protection Act, 1999, in a risk assessment for a different substance, noted that for substances with low water solubility and low potential for ecotoxicity, a predicted environmental concentration may not be calculated. canada.ca Given the structural similarities and the data on the ethyl analog, it is anticipated that this compound would exhibit a similar low level of concern for aquatic organisms.

It is important to note that the absence of specific data highlights an area for future research to definitively characterize the aquatic toxicity profile of this compound.

Table 1: Summary of Available Aquatic Toxicity Information

| Test Organism | Endpoint | Result | Source |

| Fish | LC50 | No data available | nih.govechemi.com |

| Daphnia and other aquatic invertebrates | EC50 | No data available | nih.govechemi.com |

| Algae | EC50 | No data available | nih.govechemi.com |

| Environmental Assessment (via read-across with Ethyl 3-methylthiopropionate) | PBT Assessment | Not considered PBT | nih.gov |

| Environmental Assessment (via read-across with Ethyl 3-methylthiopropionate) | PEC/PNEC Ratio | < 1 | nih.gov |

Compliance with Environmental Standards (e.g., IFRA)

This compound is used as a fragrance ingredient and is subject to the standards set by the International Fragrance Association (IFRA). canada.caaxxence.de The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound, and its use in fragrances follows IFRA guidelines. nih.govcanada.ca

The IFRA Standards include restrictions on the use of certain fragrance materials and provide guidance on their safe use to minimize potential risks to both human health and the environment. For this compound, a specific usage level in fragrance concentrates has been recommended. One source suggests a usage level of up to 0.2000% in the final fragrance concentrate. thegoodscentscompany.com

The safety assessment by RIFM, which informs the IFRA standards, considers various endpoints, including environmental safety. nih.govnih.gov As mentioned in the previous section, the assessment of the read-across analog, ethyl 3-methylthiopropionate, concluded that it is not persistent, bioaccumulative, or toxic (PBT). nih.gov This finding is crucial for its compliance with environmental standards, as substances with PBT properties are of high concern and are often subject to stringent restrictions or bans.

The adherence to IFRA standards ensures that the use of this compound in consumer products is managed in a way that is considered safe for the environment under current use levels.

Analytical Methodologies for Characterization and Quantification of Methyl 3 Methylthio Propionate

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Methyl 3-(methylthio)propionate (B1239661) from complex mixtures, a necessary step for accurate quantification and identification.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like Methyl 3-(methylthio)propionate. sigmaaldrich.comsigmaaldrich.comchemicalbook.com It is frequently used to determine the purity of the compound and to quantify it in various samples. For instance, commercial suppliers often specify a purity of 98% or higher, as determined by GC. thermofisher.comsigmaaldrich.com The technique has been applied in studies of methionine catabolism by Lactococci, where this compound was a key analyte. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

In food science, GC is instrumental in analyzing the flavor profiles of fruits like pineapple, where this compound is a major ester component. sigmaaldrich.comchemicalbook.com Furthermore, GC coupled with a flame ionization detector (GC-FID) is a common method for the analysis of fatty acid methyl esters, a class of compounds to which this compound belongs. gcms.cz For more complex samples where co-elution might be an issue, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation. gcms.cz The internal standard method in GC is also a validated approach for the quantitative determination of methyl esters, including those structurally similar to this compound. google.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are used to confirm its structural integrity. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. nih.govchemicalbook.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, the following peaks are observed: a singlet for the methoxy (B1213986) protons (O-CH₃) at approximately 3.70 ppm, a triplet for the methylene (B1212753) protons adjacent to the ester group (CH₂-COO) at around 2.63 ppm, a triplet for the methylene protons adjacent to the sulfur atom (S-CH₂) at about 2.77 ppm, and a singlet for the methyl protons attached to the sulfur atom (S-CH₃) at 2.12 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. chemicalbook.comnih.gov For this compound in CDCl₃, characteristic chemical shifts are observed for the carbonyl carbon (C=O) at approximately 172.33 ppm, the methoxy carbon (O-CH₃) at 51.68 ppm, the methylene carbon adjacent to the sulfur (S-CH₂) at 34.37 ppm, the methylene carbon adjacent to the carbonyl group (CH₂-C=O) at 29.20 ppm, and the methyl carbon attached to sulfur (S-CH₃) at 15.49 ppm. nih.gov These spectroscopic data are crucial for the unambiguous identification of the compound. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Table 1: NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | ~3.70 | Singlet, 3H (O-CH₃) |

| ¹H | ~2.77 | Triplet, 2H (S-CH₂) |

| ¹H | ~2.63 | Triplet, 2H (CH₂-COO) |

| ¹H | ~2.12 | Singlet, 3H (S-CH₃) |

| ¹³C | ~172.33 | Carbonyl (C=O) |

| ¹³C | ~51.68 | Methoxy (O-CH₃) |

| ¹³C | ~34.37 | Methylene (S-CH₂) |

| ¹³C | ~29.20 | Methylene (CH₂-COO) |

| ¹³C | ~15.49 | Methyl (S-CH₃) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. ymdb.ca The compound has a molecular weight of 134.20 g/mol . nih.gov When analyzed by GC-MS, it produces a characteristic mass spectrum. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 134. chemicalbook.com Common fragments observed in the mass spectrum result from the cleavage of the ester and thioether bonds.

Advanced Analytical Approaches in Complex Matrices

The analysis of this compound in complex biological or environmental samples requires more sophisticated analytical strategies.

Application in Metabolomics Research

This compound is a known metabolite, and its study falls within the scope of metabolomics. nih.gov It has been identified as a metabolite in Saccharomyces cerevisiae. nih.gov In the context of human metabolism, it is listed in the Human Metabolome Database (HMDB), indicating its relevance in biological systems. nih.govhmdb.ca The compound's presence in pineapples suggests it could serve as a potential biomarker for the consumption of this fruit. hmdb.ca Metabolomics research often utilizes a combination of advanced separation techniques like GCxGC and high-resolution mass spectrometry to detect and quantify low-abundance metabolites like this compound in complex biological matrices.

Coupled Techniques (e.g., GC-MS for Metabolite Profiling)

Coupled analytical techniques are indispensable for the comprehensive characterization and quantification of specific metabolites within complex biological or environmental matrices. Among these, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and widely utilized method for the analysis of volatile and semi-volatile compounds such as this compound. nih.gov This technique synergistically combines the superior separation capability of Gas Chromatography with the powerful identification and structural elucidation power of Mass Spectrometry. nih.gov

The principle of GC-MS involves the separation of volatile compounds in a sample as they pass through a long, narrow column (the GC component). The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, which serves as a chemical fingerprint, allowing for highly specific identification. nih.govnih.gov For enhanced sensitivity, especially in trace analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions known to be characteristic of the target analyte. nih.govresearchgate.net

A notable example of its application is in the analysis of pineapple aroma. tandfonline.com Research on the volatile constituents of fresh pineapple pulp from French Polynesia utilized GC-MS to identify 118 different compounds. tandfonline.com In this complex mixture, this compound was identified as one of the key aroma compounds. tandfonline.com

The quantification of this ester is crucial for understanding its contribution to the characteristic aroma of the fruit. In the aforementioned study, the concentration of this compound was determined to be significant among the volatile components.

Concentration of Key Volatile Compounds in Fresh Pineapple Pulp

Data from a study on volatile compounds in fresh pineapple pulp isolated by organic solvent extraction and analyzed by GC/FID and GC/MS. tandfonline.com

| Compound | Concentration (mg/kg or ppm) |

|---|---|

| Methyl octanoate | 1.49 |

| This compound | 1.14 |

| Methyl hexanoate | 1.10 |

| 3-Methyl-2,5-furanedione | 1.07 |

The identification of this compound is confirmed by its mass spectrum. The National Institute of Standards and Technology (NIST) mass spectrometry data center provides reference spectra for chemical compounds. This data is crucial for the positive identification of the compound in a sample when comparing the experimentally obtained mass spectrum with the library data. nih.gov

GC-MS Data for this compound

Reference mass spectrometry data for the characterization of this compound. nih.gov

| Parameter | Value |

|---|---|

| NIST Number | 107249 |

| Molecular Weight | 134.20 g/mol |

| Top Peak (m/z) | 134 |

The application of GC-MS in metabolite profiling extends beyond simple identification and quantification. It allows for comparative studies, such as evaluating the volatile profiles of different fruit cultivars or the changes in metabolites during ripening or processing. mdpi.com For instance, GC-MS has been used to compare the volatile compounds in different pineapple cultivars, revealing significant variations in their ester and terpene compositions, which define their unique aromatic qualities. bio-conferences.org Such detailed analysis provides valuable information for the food industry in quality control and product development. thegoodscentscompany.com

Computational Chemistry and Molecular Modeling of Methyl 3 Methylthio Propionate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 3-(methylthio)propionate (B1239661), which arise from the arrangement of its electrons and nuclei. Methods like Density Functional Theory (DFT) are widely employed for studying sulfur-containing organic compounds, offering a balance between computational cost and accuracy. numberanalytics.comcapes.gov.br Such calculations can elucidate the molecule's geometry, vibrational frequencies, and electronic properties.

The electronic structure dictates the molecule's reactivity. Key aspects that can be analyzed include the distribution of electron density, the molecular electrostatic potential (MEP), and the frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, would highlight electron-rich regions, such as the oxygen atoms of the ester group and the sulfur atom, which are likely sites for electrophilic attack or non-covalent interactions. Conversely, electron-deficient regions would indicate susceptibility to nucleophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For Methyl 3-(methylthio)propionate, the lone pairs on the sulfur and oxygen atoms are expected to contribute significantly to the HOMO, making it a potential site for oxidation.

A variety of molecular descriptors can be calculated to quantify these properties. These descriptors are essential for building predictive models, such as those used in QSAR studies.

Table 1: Computed Molecular Properties and Descriptors for this compound

| Property/Descriptor | Value | Description | Source |

|---|---|---|---|

| Molecular Formula | C₅H₁₀O₂S | The elemental composition of the molecule. | nih.gov |

| Molecular Weight | 134.20 g/mol | The mass of one mole of the substance. | nih.gov |

| XLogP3-AA | 0.7 | A computed measure of hydrophobicity (log P). Positive values indicate higher lipid solubility. | nih.gov |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms bonded to electronegative atoms (N, O, F, S) that can act as hydrogen bond donors. | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O, F) that can act as hydrogen bond acceptors. | nih.gov |

| Rotatable Bond Count | 4 | The number of bonds that allow free rotation, indicating molecular flexibility. | nih.gov |

| Exact Mass | 134.04015073 Da | The monoisotopic mass of the molecule, calculated from the most abundant isotopes. | nih.gov |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | The surface area of polar atoms (usually oxygens and nitrogens) in a molecule, which correlates with transport properties. | nih.gov |

| Heavy Atom Count | 8 | The total number of non-hydrogen atoms in the molecule. | nih.gov |

| Formal Charge | 0 | The net electrical charge of the molecule. | nih.gov |

| Complexity | 111 | A measure of the intricacy of the molecular structure. | nih.gov |

This table was generated using data from computational models.

Prediction of Molecular Interactions and Binding Affinities

Understanding how this compound interacts with other molecules, particularly biological receptors, is key to explaining its sensory properties, such as its characteristic pineapple and vegetable-sulfurous aroma. sigmaaldrich.comthegoodscentscompany.com Molecular dynamics (MD) simulations and molecular docking are the primary computational techniques used for this purpose. acs.org

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as an olfactory receptor protein) to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. The resulting binding affinity score gives an estimate of the strength of the interaction. For a flavor compound like this compound, docking studies could identify the specific amino acid residues in an olfactory receptor that form key interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) with the ester or thioether groups of the molecule.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the molecular system over time. acs.org An MD simulation of this compound, either in a solvent or within a receptor binding site, would involve calculating the forces between atoms and using Newton's equations of motion to predict their movements. mdpi.com This allows for the study of the conformational flexibility of the molecule and the stability of its interactions with a receptor, providing a more realistic picture of the binding event and a more accurate estimation of binding free energy. The choice of an appropriate "force field"—a set of parameters describing the potential energy of the system—is critical for the accuracy of these simulations. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific biological activity or chemical property. youtube.com In the context of this compound, a QSAR study could be developed to predict sensory properties (like odor threshold or flavor intensity) or binding affinity to a specific receptor. nih.govnih.gov

The development of a QSAR model typically involves several key steps:

Data Set Selection: A diverse set of molecules with similar structural features to this compound and experimentally measured activities (e.g., odor detection thresholds) is compiled.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors is calculated. These can include electronic descriptors (from quantum calculations), topological, physicochemical (like logP), and geometrical descriptors. nih.gov

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest, a mathematical equation is generated that links the descriptors to the observed activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For instance, a QSAR model could reveal that the flavor potency of a series of thioesters is positively correlated with their polar surface area and negatively correlated with their rotatable bond count. Such a model could then be used to predict the flavor potency of new, unsynthesized thioesters, thereby guiding the design of novel flavor compounds and streamlining product development. nih.govnih.gov

Table 2: Representative Descriptor Classes for QSAR Analysis of this compound

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | XLogP3, Molar Refractivity | Describe hydrophobicity, polarity, and bulk properties, which influence transport and receptor binding. |

| Topological | Topological Polar Surface Area (TPSA), Balaban J index | Encode information about molecular size, shape, and branching, affecting how the molecule fits into a binding site. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule, crucial for forming intermolecular interactions. |

| Geometrical | Molecular surface area, Volume, Ovality | Quantify the 3D shape of the molecule, which is critical for steric complementarity with a receptor. |

This table illustrates the types of descriptors that would be calculated for a QSAR study.

Applications in Advanced Scientific Research and Development

Utilization as a Precursor in Synthetic Biology and Chemical Synthesis

Methyl 3-(methylthio)propionate (B1239661) serves as a versatile precursor molecule in the fields of chemical synthesis and synthetic biology. Its utility is demonstrated in its application to create other compounds for research purposes. For instance, it is used to prepare 3-(methylthio)propionic acid, also known as 3-methiolpropionate (MMPA). sigmaaldrich.comsigmaaldrich.com This derivative is instrumental in studying critical biological processes.

One key area of investigation is the catabolism of methionine, an essential amino acid, by Lactococci bacteria. Researchers have employed 3-(methylthio)propionic acid prepared from its methyl ester to probe this metabolic pathway using advanced analytical techniques like 13C Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC). sigmaaldrich.comsigmaaldrich.com Furthermore, the compound has been used to study the demethylation of Dimethylsulfoniopropionate and MMPA to 3-mercaptopropionate (B1240610) by aerobic marine bacteria, providing insights into microbial sulfur cycling in marine environments. sigmaaldrich.comsigmaaldrich.com These applications underscore the compound's value in elucidating specific biochemical pathways and advancing organic synthesis.

Investigation as a Potential Biomarker for Dietary Consumption

A dietary biomarker is a measurable indicator in the body that reflects the intake of a specific food or nutrient. While research into specific biomarkers is a complex field, Methyl 3-(methylthio)propionate has been identified as a significant component of certain foods, suggesting its potential for such applications. nih.gov

Notably, this ester is a major component contributing to the characteristic flavor profile of fresh-cut pineapple and has also been found in melons. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This strong association with pineapple, in particular, suggests that the detection of this compound or its metabolites in biological samples could potentially serve as a biomarker for pineapple consumption. The investigation of such biomarkers is crucial for nutritional research, as they can provide more objective measures of dietary habits compared to self-reported data. nih.govnih.gov The study of its parent compound, 3-(methylthio)propionic acid, as a human metabolite further supports the biological relevance of this chemical family. nih.gov

Exploration in Pharmaceutical and Biotechnology Development

In the realms of pharmaceutical and biotechnology development, this compound is utilized as a specialized research chemical. sigmaaldrich.comthegoodscentscompany.com Its primary role is not as a therapeutic agent itself, but as a tool and building block in research and development processes. thegoodscentscompany.com